molecular formula C10H14O2 B2850584 1,2-Bis(1-hydroxyethyl)benzene CAS No. 68850-07-7

1,2-Bis(1-hydroxyethyl)benzene

Cat. No.: B2850584
CAS No.: 68850-07-7
M. Wt: 166.22
InChI Key: WNQZLDLHFMYGFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(1-hydroxyethyl)benzene can be synthesized through several methods. One common synthetic route involves the reduction of 1,2-bis(1-oxoethyl)benzene using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,2-bis(1-oxoethyl)benzene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1-hydroxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acetic anhydride to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Thionyl chloride (SOCl2) or acetic anhydride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1,2-bis(1-oxoethyl)benzene or 1,2-bis(carboxyethyl)benzene.

    Reduction: 1,2-bis(ethyl)benzene.

    Substitution: 1,2-bis(chloroethyl)benzene or 1,2-bis(acetoxyethyl)benzene.

Scientific Research Applications

1,2-Bis(1-hydroxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1,2-bis(1-hydroxyethyl)benzene involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in the body.

Comparison with Similar Compounds

1,2-Bis(1-hydroxyethyl)benzene can be compared with other similar compounds such as:

    1,4-Bis(2-hydroxyethyl)benzene: This compound has hydroxyl groups attached to the first and fourth carbon atoms of the benzene ring. It exhibits different chemical reactivity and applications due to the positional difference of the hydroxyl groups.

    1,2-Benzenedimethanol: This compound has hydroxyl groups directly attached to the benzene ring without the ethyl linkage. It shows different physical and chemical properties compared to this compound.

Properties

IUPAC Name

1-[2-(1-hydroxyethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQZLDLHFMYGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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